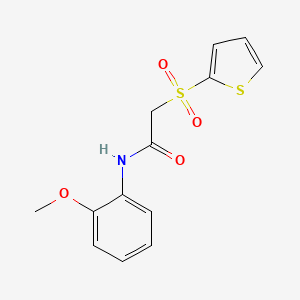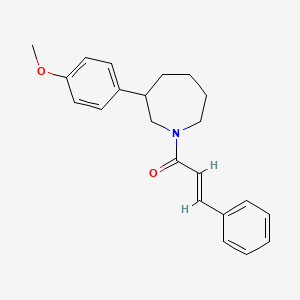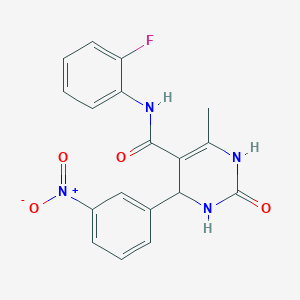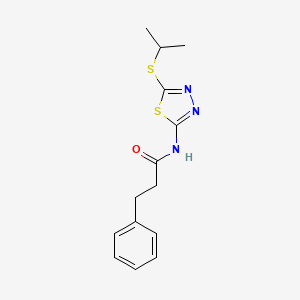
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a synthetic organic compound featuring a thiadiazole ring substituted with an isopropylthio group. This chemical structure confers unique properties that make it an interesting subject for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves the cyclization of appropriate thiosemicarbazides under oxidative conditions.
A common synthetic route begins with the preparation of a thiosemicarbazide intermediate, which is then cyclized in the presence of an oxidizing agent such as bromine or iodine in acetic acid.
Industrial Production Methods
Industrial-scale production may involve optimized reaction conditions to increase yield and purity. This includes using highly pure reagents, controlling reaction temperatures, and employing advanced separation techniques like recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions may yield thiols or other sulfur-containing derivatives.
Substitution: The thiadiazole ring can participate in electrophilic and nucleophilic substitution reactions, introducing various substituents that can further alter the compound's properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Typical conditions involve the use of halogenating agents or nucleophiles such as alkyl halides and amines.
Major Products
Oxidation products include sulfoxides and sulfones.
Reduction products often feature thiol functionalities.
Substitution reactions yield a range of derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a precursor in the synthesis of more complex molecules.
Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
Research into its potential as an antimicrobial agent.
Evaluated for its role as an enzyme inhibitor in various biochemical pathways.
Medicine
Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Preliminary studies suggest activity against specific cancer cell lines.
Industry
Used in the formulation of specialized materials, including polymers and coatings.
Acts as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The thiadiazole ring interacts with molecular targets such as enzymes and receptors, modulating their activity.
The isopropylthio group and phenylpropanamide moiety contribute to the compound's binding affinity and selectivity.
Specific pathways include inhibition of enzyme catalysis and disruption of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide: Similar structure but with a methylthio group, offering different reactivity and biological activity.
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide:
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide: The benzylthio substitution significantly impacts its interactions with biological targets.
Uniqueness
N-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide stands out due to the specific positioning and nature of its isopropylthio group, which influences both its chemical reactivity and biological interactions.
Hope this helps you dive deep into the world of this fascinating compound!
Eigenschaften
IUPAC Name |
3-phenyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-10(2)19-14-17-16-13(20-14)15-12(18)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLYEXNILLYJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816484 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
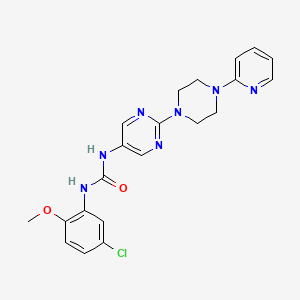
![7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2795075.png)
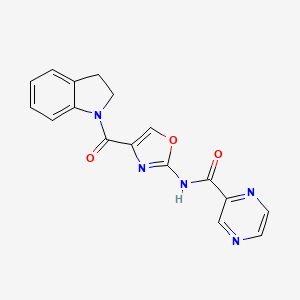
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2795084.png)
![N,1,5-trimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B2795085.png)
![3-benzyl-8-(2,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2795087.png)
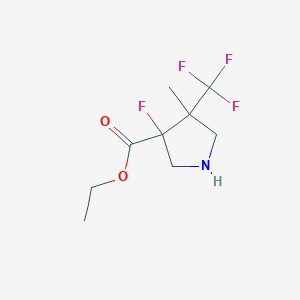
![6-cyclopropanecarbonyl-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2795089.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/new.no-structure.jpg)
![2-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2795091.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795092.png)
